Cyclopropyl methyl ketone
Overview
Description
Cyclopropyl methyl ketone is an organic compound with the molecular formula C₅H₈O. It is a colorless liquid with a boiling point of 114°C and a density of 0.849 g/mL at 25°C . This compound is notable for its three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl methyl ketone can be synthesized through several methods:
From 1-chloro-4-pentanone and potassium hydroxide: This method involves the reaction of 1-chloro-4-pentanone with potassium hydroxide, yielding this compound in a 95% yield.
From 5-chloro-2-pentanone: Another method involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by distillation to obtain this compound.
From ethyl acetoacetate and ethylene bromide: This method involves the reaction of ethyl acetoacetate with ethylene bromide, followed by cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-chloro-4-pentanone with potassium hydroxide due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Cyclopropyl methyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Cyclopropyl carboxylic acid.
Reduction: Cyclopropyl methanol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl methyl ketone has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropyl methyl ketone involves its highly strained cyclopropane ring, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. In biological systems, this compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Cyclopropyl methyl ketone can be compared with other similar compounds such as:
Cyclopropyl phenyl ketone: Similar in structure but with a phenyl group instead of a methyl group.
Cyclopropyl ethyl ketone: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its highly strained cyclopropane ring, which imparts significant reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-cyclopropylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCFCNAITDHQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074854 | |
Record name | Cyclopropyl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074854 | |
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Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl methyl ketone | |
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URL | https://haz-map.com/Agents/20512 | |
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Vapor Pressure |
44.7 [mmHg] | |
Record name | Cyclopropyl methyl ketone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20512 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
765-43-5 | |
Record name | Cyclopropyl methyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopropyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyl methyl ketone | |
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Record name | Cyclopropyl methyl ketone | |
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Record name | Cyclopropyl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.042 | |
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Record name | CYCLOPROPYL METHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27YY1XCFH | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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